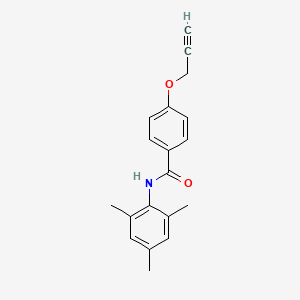

![molecular formula C17H17NO5S B5568783 ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)

ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, including reactions of key starting materials such as acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine to obtain derivatives with novel properties. For instance, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been synthesized through reactions involving these starting materials, highlighting the complex synthetic pathways involved in producing such compounds (Guo Pusheng, 2009).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as MHz spectrometry and elementary analysis. These methods help in understanding the molecular configuration and the spatial arrangement of atoms within the molecule, which are crucial for determining the compound's reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate derivatives are complex and can lead to a variety of products depending on the reaction conditions and the reactants involved. These reactions often involve acetylation, cyclization, and the formation of heterocyclic systems. The products of these reactions are studied for their chemical properties, such as fluorescence, which was investigated for ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (Guo Pusheng, 2009).

Aplicaciones Científicas De Investigación

Anti-Proliferative Activity and Tumor Cell Selectivity

Ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate derivatives exhibit pronounced anti-proliferative activity and tumor cell selectivity. Simplification of the molecule structure enhances tumor selectivity, with some derivatives showing mid-nanomolar range activity with significant tumor cell selectivity, especially against T-lymphoma, prostate, kidney, and hepatoma tumor cells. This selectivity is not due to differential drug uptake by tumor cells but may be related to specific intracellular targeting, including the endoplasmic reticulum (Thomas et al., 2017).

Synthesis and Biological Activities

Research into ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate and its derivatives includes efforts towards efficient synthesis and evaluation of biological activities. These compounds serve as precursors or intermediates in synthesizing a wide range of biologically active substances, including antimicrobial agents. Various studies have focused on developing novel synthetic routes and assessing the antimicrobial properties of these compounds, indicating their potential in creating new therapeutic agents with significant antimicrobial activities (Faty et al., 2010).

Antimicrobial Activity

Ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate derivatives have been synthesized and tested for in vitro antimicrobial activity. Some derivatives have shown more potency than standard drugs against specific fungal strains, highlighting their potential as effective antimicrobial agents. This research emphasizes the importance of structural modifications in enhancing the antimicrobial efficacy of thiophene derivatives, offering insights into the development of new antimicrobial agents (Mabkhot et al., 2015).

Propiedades

IUPAC Name |

ethyl 5-acetyl-4-methyl-2-(phenoxycarbonylamino)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-4-22-16(20)13-10(2)14(11(3)19)24-15(13)18-17(21)23-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOYMKMBRSASDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)

![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)

![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)

![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)